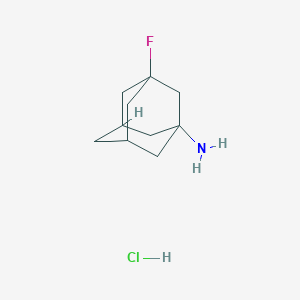

3-Fluoro-1-aminoadamantane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-1-aminoadamantane hydrochloride is a chemical compound with the molecular formula C10H17ClFN . It has a molecular weight of 205.70 g/mol .

Synthesis Analysis

A novel synthesis of 3-fluoro-1-aminoadamantane and some of its derivatives has been reported . The synthesis involves a convenient and rapid three-step reaction sequence, offering potential applications in organic synthesis and catalysis .Molecular Structure Analysis

The molecular structure of 3-Fluoro-1-aminoadamantane hydrochloride consists of a fluorine atom and an amino group attached to an adamantane core . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties .Applications De Recherche Scientifique

Drug Delivery Systems

The adamantane moiety, present in 3-fluoro-1-aminoadamantane, has found applications in drug delivery systems. Researchers have explored incorporating adamantane derivatives into liposomes, cyclodextrins, and dendrimers . These systems can improve drug stability, enhance bioavailability, and target specific tissues, making them essential in pharmaceutical research.

Mécanisme D'action

Target of Action

The primary targets of 3-Fluoro-1-aminoadamantane hydrochloride are the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

3-Fluoro-1-aminoadamantane hydrochloride interacts with its targets by blocking the NMDA and AMPA receptors . This blocking action results in the inhibition of the excitatory neurotransmitter glutamate, which can lead to a decrease in abnormal activity in the brain .

Biochemical Pathways

The blocking of NMDA and AMPA receptors by 3-Fluoro-1-aminoadamantane hydrochloride affects the glutamatergic signaling pathway. This can lead to downstream effects such as reduced excitotoxicity, which is harmful overactivation of the glutamate receptors .

Pharmacokinetics

Similar compounds like amantadine and memantine are known to have good bioavailability and are well distributed in the body .

Result of Action

The molecular and cellular effects of 3-Fluoro-1-aminoadamantane hydrochloride’s action include the reduction of abnormal activity in the brain due to its blocking effect on NMDA and AMPA receptors . This can lead to therapeutic effects in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Orientations Futures

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .

Propriétés

IUPAC Name |

3-fluoroadamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBBRJWRJBEYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1-aminoadamantane hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2681506.png)

![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)

![N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681517.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2681527.png)